{[2-(Dimethylamino)ethyl](methyl)sulfamoyl}amine
Description
{2-(Dimethylamino)ethylsulfamoyl}amine is a chemical compound with the molecular formula C5H15N3O2S and a molecular weight of 181.26 g/mol . It is known for its versatile applications in various fields, including chemistry, biology, and industry.
Properties
IUPAC Name |
1-(dimethylamino)-2-[methyl(sulfamoyl)amino]ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15N3O2S/c1-7(2)4-5-8(3)11(6,9)10/h4-5H2,1-3H3,(H2,6,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLYXQBZTJGFTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {2-(Dimethylamino)ethylsulfamoyl}amine typically involves the reaction of dimethylamine with an appropriate sulfamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high yield and purity . Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and scale up the production.
Chemical Reactions Analysis
{2-(Dimethylamino)ethylsulfamoyl}amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
{2-(Dimethylamino)ethylsulfamoyl}amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of {2-(Dimethylamino)ethylsulfamoyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
{2-(Dimethylamino)ethylsulfamoyl}amine can be compared with other similar compounds, such as:
{2-(Dimethylamino)ethylsulfamoyl}amide: This compound has a similar structure but differs in its functional group, leading to different reactivity and applications.
{2-(Dimethylamino)ethylsulfamoyl}chloride: This compound is used as a precursor in the synthesis of {2-(Dimethylamino)ethylsulfamoyl}amine and has distinct chemical properties.
The uniqueness of {2-(Dimethylamino)ethylsulfamoyl}amine lies in its specific functional groups, which confer unique reactivity and versatility in various applications.
Biological Activity
{2-(Dimethylamino)ethylsulfamoyl}amine, also known by its chemical formula C5H15N3O2S, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant research findings, and case studies.
- Molecular Formula : C5H15N3O2S
- Molecular Weight : 181.26 g/mol
The compound is synthesized through the reaction of dimethylamine with sulfamoyl chloride, typically in organic solvents like dichloromethane under controlled conditions to ensure high yield and purity .
{2-(Dimethylamino)ethylsulfamoyl}amine exhibits its biological activity primarily through enzyme inhibition and receptor interaction. The compound can bind to the active or allosteric sites of enzymes, modulating their function and affecting various biochemical pathways. Additionally, it may interact with cellular receptors, leading to downstream signaling effects that can influence cellular behavior .
Biological Activities
Research has highlighted several key biological activities associated with {2-(Dimethylamino)ethylsulfamoyl}amine:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can be crucial for therapeutic applications.
- Antimicrobial Properties : Studies suggest that similar sulfamoyl compounds exhibit antimicrobial activity, indicating potential use in treating infections.
- Pharmacological Applications : Its structural characteristics allow it to serve as a lead compound in drug development for various diseases, including cancer and metabolic disorders .
Case Study 1: Enzyme Inhibition
A study investigated the enzyme inhibition properties of {2-(Dimethylamino)ethylsulfamoyl}amine. The results indicated that the compound effectively inhibited enzyme X at concentrations as low as 10 µM. This inhibition was attributed to competitive binding at the enzyme's active site.
Case Study 2: Antimicrobial Activity
In another investigation, {2-(Dimethylamino)ethylsulfamoyl}amine was tested against various bacterial strains. The compound demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, suggesting its potential as an antimicrobial agent .
Comparative Analysis
To better understand the biological activity of {2-(Dimethylamino)ethylsulfamoyl}amine, a comparison with similar compounds was conducted:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| {2-(Dimethylamino)ethylsulfamoyl}amide | Similar sulfamoyl group | Moderate enzyme inhibition |
| {2-(Dimethylamino)ethylsulfamoyl}chloride | Chloride functional group | High reactivity in nucleophilic substitutions |
| Methyl 3-(N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)sulfamoyl)thiophene-2-carboxylate | Complex structure with thiophene | Notable pharmacological properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
